molecular formula C23H20IN5O2S B2571344 N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide CAS No. 946269-11-0

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide

Cat. No.: B2571344
CAS No.: 946269-11-0
M. Wt: 557.41
InChI Key: GYLCMMSZPIUBKY-UHFFFAOYSA-N
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Description

“N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide” is a chemical compound with a molecular weight of 557.41 . It has a complex structure that includes an anilino group, a methylpyrimidin group, and an iodobenzenesulfonamide group .


Synthesis Analysis

The synthesis of similar compounds involves condensation reactions with aniline derivatives . The process typically involves the use of a slight excess of aniline in isopropanol (i-PrOH) in the presence of triethylamine (TEA). This is followed by a reaction with the appropriate aniline derivatives in i-PrOH .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been studied for their reactivity. For instance, some anilinopyrimidines have been found to selectively target members of the class III receptor tyrosine kinase family .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into sulfonamide derivatives often explores their synthesis and reactions as a foundational aspect of chemical science. For example, the study of SNAr displacement reactions of pyrimidine and purine derivatives with substituted anilines, including 4-aminobenzenesulfonamide, highlights the role of trifluoroacetic acid and trifluoroethanol in facilitating addition-elimination reactions (Whitfield et al., 2003). Such investigations contribute to our understanding of reaction mechanisms and provide insights into the development of new synthetic pathways.

Pharmacological Applications

Sulfonamide derivatives have been studied extensively for their potential as pharmacological agents. For instance, a series of sulfonamides obtained by reacting 4-isothiocyanatobenzenesulfonamide with amines showed strong affinities toward carbonic anhydrase isozymes, illustrating their potential as intraocular pressure-lowering agents with applications in glaucoma treatment (Casini et al., 2000). This highlights the diverse therapeutic possibilities of sulfonamide derivatives in addressing various medical conditions.

Material Science and Catalysis

In material science, the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, including sulfonamide derivatives, underscore the importance of such compounds in catalysis and the development of novel materials (Hasan et al., 2003). These studies pave the way for applications in catalysis, molecular recognition, and the design of functional materials with specific chemical and physical properties.

Properties

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20IN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLCMMSZPIUBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20IN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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